molecular formula C21H18BrFO6 B2949098 2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384802-82-8

2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2949098
CAS RN: 384802-82-8
M. Wt: 465.271
InChI Key: XPPLHAOSQCQOBV-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a methoxyethyl group, a bromo group, a fluorophenyl group, an oxoethoxy group, and a benzofuran group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the bromo and fluorophenyl groups could potentially be introduced via halogenation reactions . The oxoethoxy group might be introduced via an etherification or esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzofuran group would form a rigid, planar ring system, while the other groups would add additional complexity to the structure .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromo group could potentially be replaced with other groups via nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzofuran ring might make the compound relatively stable and rigid, while the halogen atoms might make it relatively heavy and polar .

Scientific Research Applications

Pharmaceutical Research

This compound is utilized in the synthesis of various pharmaceutical agents. Its structure is conducive to forming ester linkages, making it a valuable precursor in the development of prodrugs . The presence of a bromine atom allows for further functionalization through nucleophilic substitution reactions, which is a common step in the modification of pharmaceuticals.

Material Science

In material science, the compound’s benzofuran moiety can be incorporated into polymers to enhance their electronic properties. This is particularly useful in creating materials for organic light-emitting diodes (OLEDs) and other electronic applications .

Analytical Chemistry

The fluorophenyl group within this compound can be used as a fluorescent tag in analytical chemistry. It helps in the detection and quantification of various substances when coupled with high-performance liquid chromatography (HPLC) .

Chemical Synthesis

As a reagent, this compound finds application in chemical synthesis, where it can act as an intermediate in the construction of complex organic molecules. Its multifunctional nature allows for a variety of chemical transformations .

Agricultural Chemistry

In the field of agricultural chemistry, derivatives of this compound could be explored for their potential use as novel pesticides or herbicides. The bromine and fluorine atoms present in the molecule could be critical in the biological activity of these derivatives .

Biochemistry

The compound’s ability to form esters and ethers makes it a candidate for bioconjugation techniques. These techniques are used to attach biomolecules to various substrates, which is a key process in biochemistry research .

Medicinal Chemistry

In medicinal chemistry, this compound can be used to create fluorinated analogs of therapeutic agents. Fluorination can significantly alter the biological activity and metabolic stability of these agents .

Environmental Science

Lastly, the compound’s potential degradation products and their environmental impact can be studied. Understanding the breakdown pathway is essential for assessing the environmental risk of new chemical entities .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it is a pharmaceutical, it could have side effects or toxicities that would need to be carefully managed .

Future Directions

Future research on this compound could potentially focus on exploring its properties in more detail, developing methods for its synthesis, and investigating its potential uses .

properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrFO6/c1-12-20(21(25)27-8-7-26-2)15-9-19(16(22)10-18(15)29-12)28-11-17(24)13-3-5-14(23)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPLHAOSQCQOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC(=O)C3=CC=C(C=C3)F)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrFO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 6-bromo-5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate

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